Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate
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Overview
Description
“Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate” is a chemical compound that contains an adamantyl group . Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic, and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
The synthesis of adamantyl-substituted polymers involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .Molecular Structure Analysis
Adamantane, which is a part of the compound, is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It possesses a small strain energy derived from the fixed chair-form conformations of the fused cyclohexane rings . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .Chemical Reactions Analysis
The introduction of adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups are typical reactions involved in the synthesis of adamantyl-substituted polymers . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical and Chemical Properties Analysis
Adamantane, which is a part of the compound, is bulky, rigid, and hydrophobic . It shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .Scientific Research Applications
Chemical Synthesis and Reactions
- Methyl adamantane derivatives, including those similar to methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate, have been used in various chemical reactions. For example, methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate react with acetonitrile to produce different nitrile and acetamide derivatives (Shiryaev et al., 2015).
- Similar compounds have been used in the synthesis of novel 4-Oxo-1,3-thiazolidines, 2-Oxoazetidines, and 5-Oxoimidazolines, which have shown antimicrobial properties (Desai et al., 2001).
Material Science and Polymer Research
- Adamantyl derivatives are used in the field of material science, particularly in polymer research. For instance, (1-Adamantyl)methyl glycidyl ether, a related compound, is a versatile monomer for oxyanionic polymerization, used to control the thermal properties and solubility profile of polymers (Moers et al., 2014).
Biocatalytic Applications
- Certain adamantyl compounds, like methyl 2-(1-adamantyl acetate), have been studied for biocatalytic applications. Using substrate engineering with acetate and isobutyrate ester directing groups, the efficiency of cytochrome P450 enzyme CYP101B1 in oxidizing unactivated adamantyl C-H bonds was significantly enhanced (Sarkar et al., 2016).
Antibacterial and Antimicrobial Research
- This compound-like compounds have been synthesized and evaluated for their antibacterial and antimicrobial properties. Such compounds, including N′-Heteroarylidene-1-adamantylcarbohydrazides and adamantane-based oxadiazolines, displayed potent broad-spectrum antimicrobial activity (El-Emam et al., 2012).
Pharmaceutical Intermediates
- Compounds like Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, which are structurally related to this compound, serve as intermediates in the production of pharmaceuticals and herbicides (Wang Tian-gui, 2006).
Future Directions
The synthesis of adamantyl-substituted polymers is a promising area of research due to the unique properties of adamantane . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets, including ion channels, enzymes, and receptors .
Mode of Action
The carbamoylamino group may form hydrogen bonds with its targets, leading to changes in their function .
Biochemical Pathways
Adamantane derivatives have been reported to influence several biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
Adamantane derivatives are generally known for their good bioavailability due to their lipophilic nature .
Result of Action
Adamantane derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-20-11(18)7-16-12(19)17-14-5-9-2-10(6-14)4-13(15,3-9)8-14/h9-10H,2-8H2,1H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTDFHAVNYPCSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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